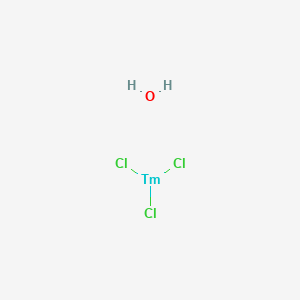

氯化铥(III) 水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thulium(III) chloride hydrate is an inorganic compound composed of thulium, chlorine, and water molecules. It is typically found in the form of light green hygroscopic crystals. Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.

Synthetic Routes and Reaction Conditions:

- Thulium(III) chloride hydrate can be synthesized by reacting thulium(III) oxide with concentrated hydrochloric acid. The reaction proceeds as follows:

From Thulium(III) Oxide and Hydrochloric Acid: Tm2O3+6HCl→2TmCl3+3H2O

Another method involves the direct reaction of thulium metal with chlorine gas:From Thulium and Chlorine: 2Tm+3Cl2→2TmCl3

Industrial Production Methods:

- The industrial production of thulium(III) chloride hydrate typically involves the reaction of thulium(III) oxide with hydrochloric acid due to the availability and cost-effectiveness of the reactants .

Types of Reactions:

Oxidation: Thulium(III) chloride can undergo oxidation reactions to form thulium(III) oxide.

Reduction: It can be reduced to thulium metal under specific conditions.

Substitution: Thulium(III) chloride can participate in substitution reactions where the chloride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong bases such as sodium hydroxide can be used to oxidize thulium(III) chloride to thulium(III) oxide.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce thulium(III) chloride to thulium metal.

Substitution: Various anions like sulfate or nitrate can replace chloride ions in the presence of suitable reagents.

Major Products:

Thulium(III) oxide: is a common product formed from the oxidation of thulium(III) chloride.

Thulium metal: can be obtained through reduction reactions.

科学研究应用

Thulium(III) chloride hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of thulium-doped materials and nanostructures.

Biology: Thulium compounds are explored for their potential use in biological imaging and as contrast agents.

Medicine: Thulium-doped lasers are used in medical procedures, particularly in minimally invasive surgeries.

作用机制

Target of Action

Thulium(III) chloride hydrate is an inorganic salt composed of thulium and chlorine . It is primarily used as a precursor in the synthesis of various thulium-containing compounds . Its primary targets are the materials or substances that it is intended to modify or interact with.

Mode of Action

Thulium(III) chloride hydrate interacts with its targets by serving as a starting material for the synthesis of various compounds . For instance, it has been used as a precursor to thulium during the synthesis of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures .

Biochemical Pathways

The specific biochemical pathways affected by Thulium(III) chloride hydrate are largely dependent on the final thulium-containing compounds that it helps to synthesize. For example, in the case of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, the compound plays a role in enhanced NIR photocatalysis .

Pharmacokinetics

It’s worth noting that both thulium(iii) chloride and its hexahydrate form are soluble in water , which can influence their distribution and availability in a given system.

Result of Action

The molecular and cellular effects of Thulium(III) chloride hydrate’s action are largely determined by the specific thulium-containing compounds that it helps to synthesize. For instance, when used to synthesize NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, the resulting compound can be used in enhanced NIR photocatalysis .

Action Environment

The action, efficacy, and stability of Thulium(III) chloride hydrate can be influenced by various environmental factors. For example, its solubility in water can affect its distribution and availability in a given system. Additionally, its reactivity with strong bases to make thulium(III) oxide suggests that the pH of the environment could also influence its action.

相似化合物的比较

Thulium(III) chloride hydrate can be compared with other rare earth metal chlorides such as:

- Erbium(III) chloride

- Ytterbium(III) chloride

- Lutetium(III) chloride

Uniqueness:

属性

IUPAC Name |

trichlorothulium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIYDTRIAATWQR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tm](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-92-0 |

Source

|

| Record name | Thulium chloride (TmCl3), heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)